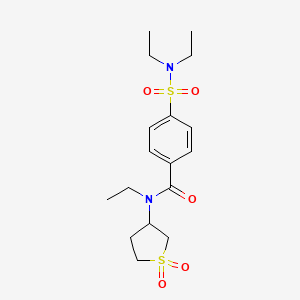

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S2/c1-4-18(5-2)26(23,24)16-9-7-14(8-10-16)17(20)19(6-3)15-11-12-25(21,22)13-15/h7-10,15H,4-6,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPMFDQYHYBDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

Introduction of the Thiolane Group: This step involves the formation of a thiolane ring, which can be done through cyclization reactions.

Coupling Reactions: The final step involves coupling the sulfonamide and thiolane intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzamide group can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can act as an inhibitor of certain enzymes, while the thiolane group can interact with thiol-containing proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Compound B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline)

- Structure : Benzimidazole core with a methoxyaniline substituent.

- The benzimidazole ring may confer different electronic properties compared to the benzamide core .

- Functional Impact : Lower metabolic stability due to the absence of sulfone groups.

Hydrazinecarbothioamides [4–6] ()

- Structure : 4-(4-X-Phenylsulfonyl)benzoyl hydrazinecarbothioamides with triazole-thione tautomerism.

- Key Differences : Feature a thioamide (C=S) group and triazole ring instead of a benzamide. The sulfonyl group is directly attached to the benzene ring, unlike the diethylsulfamoyl group in the target compound.

Sulfur-Containing Heterocycles

1-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-1H-1,2,4-Triazolo[3.3.1]Heptan-3-Carboxylate ()

- Structure : Combines a sulfone-thiolan ring with a fused triazoloheptane system.

- Key Differences : The triazoloheptane core introduces steric hindrance absent in the benzamide-based target compound.

- Functional Impact : Increased ring strain in the triazoloheptane may reduce stability under physiological conditions compared to the planar benzamide structure .

Benzamide Derivatives

Monepantel (MOP) ()

- Structure: Benzamide with trifluoromethylsulfanyl and cyano-phenoxy substituents.

- Key Differences : Replaces the diethylsulfamoyl group with a trifluoromethylsulfanyl moiety, altering electronic and steric profiles.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability: The 1,1-dioxothiolan group in the target compound confers resistance to oxidative degradation compared to non-sulfone analogs like B1 .

- Binding Affinity : The diethylsulfamoyl group may enhance hydrophobic interactions with protein pockets, contrasting with the polar trifluoromethylsulfanyl group in MOP .

- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of the benzamide core, similar to the methods in but with distinct sulfonylation and alkylation steps .

Biologische Aktivität

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is a synthetic compound characterized by its unique structural features, including a diethylsulfamoyl group and a thiolane derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is with a molecular weight of approximately 346.42 g/mol. The compound features a benzamide moiety linked to a thiolane ring containing a dioxo group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation: It can interact with receptors, influencing signaling pathways that regulate cellular functions.

- Membrane Disruption: Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary studies have suggested that the compound may exhibit anticancer properties through apoptosis induction in cancer cell lines. The following table highlights findings from cell line studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

Case Studies and Research Findings

A notable case study involved the evaluation of the compound's effects on cancer cell proliferation. Researchers found that treatment with varying concentrations led to significant reductions in cell viability in HeLa and MCF-7 cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death pathways.

Another study focused on the compound's interaction with specific enzymes involved in metabolic processes. Enzyme assays revealed that 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide inhibited the activity of carbonic anhydrase with an IC50 value of 10 µM, indicating potential applications in treating conditions related to enzyme dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.